molecular formula C10H15NS B1335242 2-Thiophen-2-ylazepane CAS No. 383128-98-1

2-Thiophen-2-ylazepane

Cat. No. B1335242
M. Wt: 181.3 g/mol
InChI Key: KRQAQWCVTRHERQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, including potentially 2-Thiophen-2-ylazepane, often involves heterocyclization of various substrates . A recent study reported the synthesis of a novel alkyne 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene, which was tested for Sonogashira coupling reaction with different iodoaryl compounds .


Chemical Reactions Analysis

A study identified 3-phenylpropanoic acid and 2-(thiophen-2-yl)acetic acid as suitable chemical platforms to develop tighter mPGES-1 inhibitors . Another study reported a reaction involving 2-aminothiophene-3-carbonitrile .

Scientific Research Applications

Synthesis and Applications in Material Science and Pharmaceuticals

Thiophene, a sulfur-containing heteroaromatic ring, is a crucial entity in the chemical world of heterocyclic compounds. Its importance spans across various fields, including material science and pharmaceuticals. Substituted thiophenes have demonstrated a broad spectrum of biological activities, like antibacterial, antifungal, antioxidant, antiviral, and antiprotozoal properties. In material science, polymeric thiophenes are used in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells (Nagaraju et al., 2018).

Electrochemical Applications and Supercapacitor Development

A novel 2-(thiophen-2-yl)-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one monomer has been synthesized and used in supercapacitor applications. Its electrochemical polymerization on pencil graphite electrodes demonstrated significant capacitive performance, making it a promising material for energy storage devices (Hür et al., 2016).

Organic Photovoltaic Cells Enhancement

Thiophene derivatives have been used to modify single-wall carbon nanotubes, enhancing their solubility and dispersion in organic solvents. This modification has led to improved power conversion efficiency in polymer-fullerene photovoltaic cells, exploiting the electron transport capabilities of the modified nanotubes (Stylianakis et al., 2010).

Nonlinear Optical Limiting in Optoelectronic Devices

Thiophene dyes have been synthesized and characterized for their nonlinear optical limiting behavior, which is crucial for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. These properties make them useful in various photonic or optoelectronic applications (Anandan et al., 2018).

Enhancement of Lithium Ion Batteries

In the field of energy storage, tris(2-(thiophen-2-yl) ethyl) phosphate has been synthesized and applied as a functional electrolyte additive for lithium-ion batteries. This compound synergistically optimizes electronic and ionic conductivity, enhancing the performance and stability of high-voltage lithium-ion batteries (Liang et al., 2019).

Anticancer Agent Development

Thiophene-quinoline derivatives have been synthesized and evaluated for their anticancer activity. Some of these derivatives exhibited potent and selective cytotoxicity against specific human cancer cell lines, making them promising candidates for new anticancer therapies (Othman et al., 2019).

Safety And Hazards

The safety data sheet for thiophene indicates that it is highly flammable, harmful if swallowed, and causes serious eye irritation .

properties

IUPAC Name

2-thiophen-2-ylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-2-5-9(11-7-3-1)10-6-4-8-12-10/h4,6,8-9,11H,1-3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQAQWCVTRHERQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402989
Record name 2-thiophen-2-ylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiophen-2-ylazepane

CAS RN

383128-98-1
Record name 2-thiophen-2-ylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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